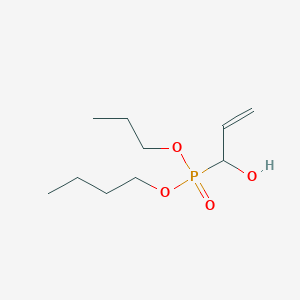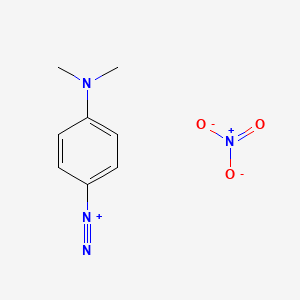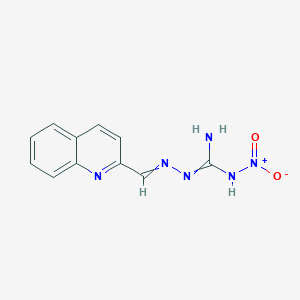
1-Nitro-2-(quinolin-2-ylmethylideneamino)guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Nitro-2-(quinolin-2-ylmethylideneamino)guanidine is a complex organic compound that features a nitro group, a quinoline moiety, and a guanidine group
Preparation Methods
The synthesis of 1-Nitro-2-(quinolin-2-ylmethylideneamino)guanidine typically involves multi-step organic reactions. One common method involves the reaction of quinoline derivatives with guanidine compounds under specific conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reaction. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
1-Nitro-2-(quinolin-2-ylmethylideneamino)guanidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a metal catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline moiety. Common reagents used in these reactions include hydrogen gas, metal catalysts (e.g., palladium on carbon), and strong acids or bases. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Nitro-2-(quinolin-2-ylmethylideneamino)guanidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism by which 1-Nitro-2-(quinolin-2-ylmethylideneamino)guanidine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The nitro group and quinoline moiety can participate in various binding interactions, influencing the activity of the target molecules. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or interference with cellular signaling pathways.
Comparison with Similar Compounds
1-Nitro-2-(quinolin-2-ylmethylideneamino)guanidine can be compared with other similar compounds such as:
Quinoline derivatives: These compounds share the quinoline moiety but may lack the nitro or guanidine groups.
Guanidine derivatives: These compounds contain the guanidine group but may not have the quinoline moiety.
Nitro compounds: These compounds feature the nitro group but may not have the quinoline or guanidine groups. The uniqueness of this compound lies in its combination of these functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
41467-95-2 |
|---|---|
Molecular Formula |
C11H10N6O2 |
Molecular Weight |
258.24 g/mol |
IUPAC Name |
1-nitro-2-(quinolin-2-ylmethylideneamino)guanidine |
InChI |
InChI=1S/C11H10N6O2/c12-11(16-17(18)19)15-13-7-9-6-5-8-3-1-2-4-10(8)14-9/h1-7H,(H3,12,15,16) |
InChI Key |
BDAUBBGKMJBSKS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C=NN=C(N)N[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3-Cyanophenyl)-3-[[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]methyl]urea; ethanesulfonic acid](/img/structure/B14656925.png)
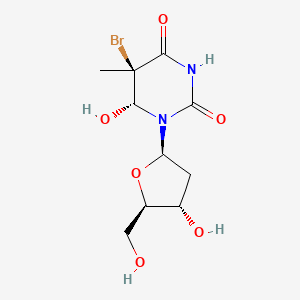
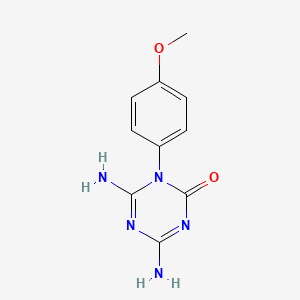
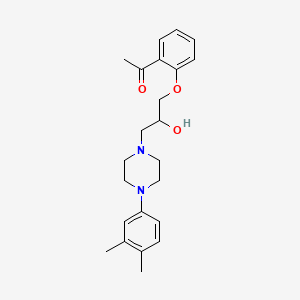
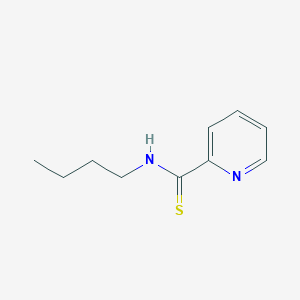
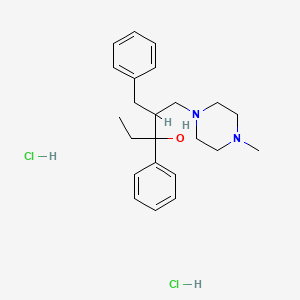
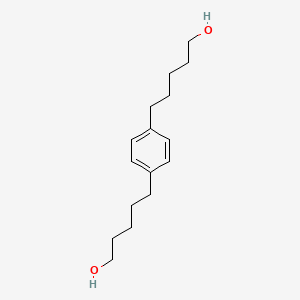
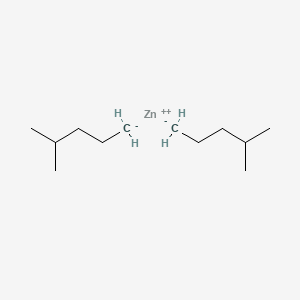
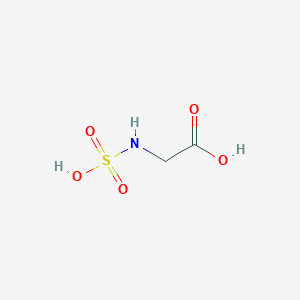
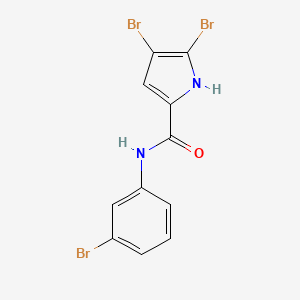
![2,4,5,6-Tetrabromo-2-(3-hydroxyquinolin-2-yl)-1H-cyclopenta[b]naphthalene-1,3(2H)-dione](/img/structure/B14656988.png)
